4-tert-butylpiperazine-1-carbonyl chloride hydrochloride
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Overview
Description
4-tert-butylpiperazine-1-carbonyl chloride hydrochloride is a chemical compound with the molecular formula C10H19Cl2N2O. It is commonly used in organic synthesis and pharmaceutical research due to its reactivity and functional groups.
Mechanism of Action
Target of Action
Similar compounds are known to interact with various receptors and enzymes in the body .
Mode of Action
It’s worth noting that similar compounds often work by binding to their target proteins and modulating their activity .
Biochemical Pathways
It’s known that similar compounds can influence a variety of biochemical pathways, leading to downstream effects .
Pharmacokinetics
It’s known that similar compounds can have varied pharmacokinetic profiles, influencing their bioavailability .
Result of Action
Similar compounds are known to induce a variety of cellular responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butylpiperazine-1-carbonyl chloride hydrochloride typically involves the reaction of tert-butylpiperazine with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-tert-butylpiperazine-1-carbonyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.
Hydrolysis: In the presence of water, it can hydrolyze to form 4-tert-butylpiperazine-1-carboxylic acid.
Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dichloromethane, chloroform, acetonitrile.
Catalysts: Acid or base catalysts depending on the reaction type.
Major Products
Substituted Piperazines: Formed through substitution reactions.
Carboxylic Acids: Formed through hydrolysis.
Scientific Research Applications
4-tert-butylpiperazine-1-carbonyl chloride hydrochloride is widely used in scientific research, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the modification of biomolecules for studying biological processes.
Medicine: In the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 4-Tert-butylpiperazine-1-carboxylic acid
- 4-Tert-butylpiperazine-1-carbonyl fluoride
- 4-Tert-butylpiperazine-1-carbonyl bromide
Uniqueness
4-tert-butylpiperazine-1-carbonyl chloride hydrochloride is unique due to its specific reactivity profile and the presence of both tert-butyl and carbonyl chloride functional groups. This combination allows for selective and efficient synthetic transformations, making it a valuable compound in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
4-tert-butylpiperazine-1-carbonyl chloride;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClN2O.ClH/c1-9(2,3)12-6-4-11(5-7-12)8(10)13;/h4-7H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBSBZGIWDZXRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCN(CC1)C(=O)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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